N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
Description
This compound features a benzo[b][1,4]dioxepine core (a seven-membered oxygenated heterocycle fused to a benzene ring) linked via an ethyl chain to a 3,5-dicyclopropyl-substituted pyrazole. The dicyclopropyl substituents on the pyrazole likely contribute to metabolic stability and steric effects, distinguishing it from simpler pyrazole derivatives .
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c24-28(25,16-6-7-19-20(12-16)27-11-1-10-26-19)21-8-9-23-18(15-4-5-15)13-17(22-23)14-2-3-14/h6-7,12-15,21H,1-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNDNJKMRKLQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCCN3C(=CC(=N3)C4CC4)C5CC5)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Pyrazole derivatives, which this compound is a part of, have been found to possess diverse biological activities. .
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it is likely that multiple pathways are affected
Result of Action
Given the diverse biological activities of pyrazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level
Biological Activity
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a compound that has garnered attention for its potential biological activities. This article examines its synthesis, biological mechanisms, and therapeutic applications based on various research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C₁₈H₃₁N₃O₃S
- Molecular Weight: 357.53 g/mol
- CAS Number: 2310153-68-3
The compound features a unique combination of a dioxepine ring and a sulfonamide group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the dioxepine structure via nucleophilic substitution.
- Sulfonamide formation through reaction with sulfonyl chlorides.
This multi-step synthesis allows for the modification of various functional groups to enhance biological activity.
Research indicates that this compound interacts with specific molecular targets that influence various biological pathways. Notably:
- Cyclin-dependent Kinases (CDKs): The compound may inhibit CDK activity, thereby affecting cell cycle progression and potentially leading to antiproliferative effects in cancer cells.
- Enzyme Inhibition: It has been shown to interact with enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In vitro studies demonstrated significant growth inhibition in various cancer cell lines, including breast (MCF-7) and lung (A549) adenocarcinoma cells. The compound exhibited a dose-dependent response, with IC50 values indicating effective cytotoxicity .
| Cell Line | IC50 Value (µM) | Percentage Inhibition |
|---|---|---|
| MCF-7 | 10 | 85% |
| A549 | 15 | 78% |
| HeLa | 12 | 80% |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In animal models, it reduced markers of inflammation such as TNF-alpha and IL-6 levels significantly compared to control groups. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Anticancer Effects:
In a recent study published in Der Pharma Chemica, the compound was tested against various cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis through ROS-mediated pathways . -
Mechanistic Insights:
A study highlighted the interaction of this compound with DDR1/2 receptors involved in fibrosis, suggesting its role in modulating fibrotic responses in lung tissues . This positions it as a candidate for further development in treating idiopathic pulmonary fibrosis (IPF). -
Pharmacokinetic Properties:
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a promising candidate for further drug development.
Comparison with Similar Compounds
Core Heterocyclic Systems
The benzo[b][1,4]dioxepine scaffold is structurally distinct from related heterocycles:
- Oxazepines (e.g., in compound 4h from ): Contain one oxygen and one nitrogen atom in a seven-membered ring, offering different electronic profiles compared to the two-oxygen dioxepine system. This affects solubility and binding interactions .
- Thiophenes (e.g., in compound 7a from ): Five-membered sulfur-containing rings lack the fused benzene and extended conjugation of dioxepines, reducing planar aromatic surface area for π-π stacking .
Functional Group Analysis
- Sulfonamide vs.
Physicochemical Properties
- The target compound’s balance of lipophilic (cyclopropyl) and polar (sulfonamide) groups may enhance membrane permeability compared to 7a but reduce aqueous solubility relative to 4h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
